molecular formula C21H18N2O B5767588 (E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B5767588
M. Wt: 314.4 g/mol
InChI Key: NOWPOURACYVDGY-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridyl group, a propenamide moiety, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 2,3-diphenylpropenoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE: Lacks the (E)-configuration.

    N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPANAMIDE: Differs in the saturation of the propenamide moiety.

    N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-BUTENAMIDE: Contains an additional carbon in the propenamide chain.

Uniqueness

(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWPOURACYVDGY-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.